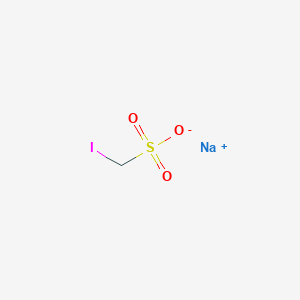
sodium;iodomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyltryptamine . It is a naturally occurring psychedelic substance found in various plants and animals. This compound is notable for its powerful psychoactive properties and has been used in traditional spiritual practices in some cultures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyltryptamine can be synthesized through several methods. One common method involves the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in an acidic medium, often using acetic acid as a solvent. The process involves the following steps:
- Dissolve tryptamine in acetic acid.
- Add formaldehyde to the solution.
- Introduce sodium cyanoborohydride to reduce the intermediate imine to N,N-Dimethyltryptamine.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Safety measures are crucial due to the psychoactive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to tryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: N,N-Dimethyltryptamine N-oxide.
Reduction: Tryptamine.
Substitution: Various substituted N,N-Dimethyltryptamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyltryptamine has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity.
Biology: Research focuses on its role in the human brain and its natural occurrence in various organisms.
Medicine: Investigated for potential therapeutic uses in treating mental health disorders.
Industry: Used in the synthesis of other complex organic compounds.
Wirkmechanismus
N,N-Dimethyltryptamine exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The compound also affects other neurotransmitter systems, contributing to its complex psychoactive profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psilocybin: Another naturally occurring psychedelic compound found in certain mushrooms.
Lysergic acid diethylamide: A synthetic psychedelic known for its potent effects.
Mescaline: A naturally occurring psychedelic found in certain cacti.
Uniqueness
N,N-Dimethyltryptamine is unique due to its rapid onset and short duration of action compared to other psychedelics. Its natural occurrence in the human body and various plants also distinguishes it from many synthetic psychedelics.
Eigenschaften
IUPAC Name |
sodium;iodomethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJIVDXXCJXND-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])I.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(S(=O)(=O)[O-])I.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2INaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














